L-Methionine p-nitroanilide (CAS 6042-04-2) is a chromogenic substrate primarily used for the spectrophotometric quantification of aminopeptidase activity. Upon enzymatic cleavage of the amide bond, it releases p-nitroaniline, a yellow chromophore that can be measured to determine enzyme kinetics. This substrate is particularly relevant for characterizing enzymes that exhibit specificity towards an N-terminal methionine residue, such as methionine aminopeptidases (MetAPs). Its utility is established in standard laboratory protocols for assessing enzyme activity from purified sources or complex biological samples.
Substituting L-Methionine p-nitroanilide with other common amino acid p-nitroanilides, such as those for leucine or alanine, is unreliable for specific enzyme characterization due to the inherent substrate specificity of aminopeptidases. Different aminopeptidases exhibit distinct preferences for the N-terminal amino acid of their substrates. For example, an enzyme like Methionine Aminopeptidase (MetAP) is specifically adapted to cleave N-terminal methionine. Using a non-preferred substrate like L-Leucine p-nitroanilide would lead to significantly lower or non-existent reaction rates, resulting in inaccurate kinetic parameters and misleading conclusions about enzyme presence or activity. This specificity is a critical procurement consideration, as selecting the wrong substrate invalidates assay results for enzymes with defined N-terminal preferences.
L-Methionine p-nitroanilide is a confirmed substrate for recombinant human methionine aminopeptidase type 2 (hMetAP2), a well-studied enzyme. In a direct kinetic characterization, the enzyme exhibited a Michaelis constant (Km) of 2.1 ± 0.2 mM for this substrate, demonstrating effective binding and turnover under assay conditions. This contrasts with substrates lacking the N-terminal methionine, which would not be processed efficiently by this specific enzyme.
| Evidence Dimension | Michaelis Constant (Km) |
| Target Compound Data | 2.1 ± 0.2 mM |
| Comparator Or Baseline | Baseline activity confirmation for hMetAP2 |
| Quantified Difference | N/A (Establishes baseline activity) |
| Conditions | Assay performed with full-length recombinant hMetAP2 in 50 mM HEPES buffer, pH 7.5, containing 0.1 M KCl and 2 mM CoCl2 at 37°C. |
This provides quantitative validation that the compound is a suitable and specific substrate for a key human enzyme, ensuring its relevance for inhibitor screening and biochemical characterization.
The p-nitroanilide group enhances the aqueous processability of the methionine moiety. While L-Methionine itself has limited solubility in water (approximately 50 mg/mL with heat), the p-nitroanilide derivative is readily prepared in standard assay buffers. For instance, standard protocols describe the preparation of 1 mM L-Methionine p-nitroanilide solutions (equivalent to ~0.27 mg/mL) in deionized water or buffer for use in enzyme assays, a concentration well within the working range for kinetic studies. This improved handling characteristic is crucial for preparing stock solutions and ensuring reproducibility in high-throughput screening and routine enzymatic assays.
| Evidence Dimension | Aqueous Solubility/Processability |
| Target Compound Data | Routinely prepared and used in 1 mM (~0.27 mg/mL) aqueous solutions for assays. |
| Comparator Or Baseline | L-Methionine: Soluble at 50 mg/mL in water, but requires heat. |
| Quantified Difference | Facilitates easier room-temperature preparation of assay-relevant concentrations compared to the parent amino acid. |
| Conditions | Standard laboratory conditions for preparing aqueous solutions and enzyme assay buffers. |
Easier and more reliable preparation of stock solutions simplifies workflow, reduces preparation time, and minimizes variability between experiments, which is a key procurement factor for busy labs.
Given its confirmed utility as a substrate for human MetAP2 with defined kinetic parameters, this compound is the right choice for developing and executing colorimetric high-throughput screening campaigns to identify potential inhibitors of this enzyme class, which are targets in drug discovery.
For researchers isolating or engineering novel proteases, this substrate provides a direct and quantifiable method to test for and characterize specific activity against N-terminal methionine residues. Its reliable performance makes it a primary tool for determining the substrate specificity profile of newly discovered enzymes.
In industrial settings involving the production of methionine aminopeptidases, L-Methionine p-nitroanilide serves as a reliable reagent for batch-to-batch quality control, allowing for the rapid and cost-effective verification of enzymatic activity and purity before the enzyme product is finalized and shipped.